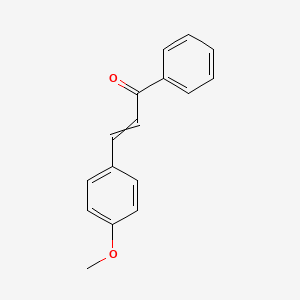

4-Methoxychalcone

Description

Overview of Chalcone (B49325) Scaffold in Chemical and Biological Research

Chalcones are a significant class of organic compounds belonging to the flavonoid family, which are abundant in various edible and medicinal plants. mdpi.com Chemically, they are characterized by a 1,3-diaryl-2-propen-1-one scaffold, where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.comnih.gov This structural framework, a bioprecursor for flavonoids, is noted for its relative ease of synthesis and the diverse biological activities its derivatives exhibit. mdpi.comekb.eg The presence of the α,β-unsaturated ketone functionality is a key determinant of their high medicinal significance. nih.gov The chalcone structure's versatility allows for numerous functional modifications, leading to a wide array of pharmacological behaviors. nih.gov As a result, the chalcone scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for the discovery of new drugs. nih.govekb.eg Researchers have extensively investigated chalcones for a multitude of therapeutic applications, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.combohrium.com

Derivation and Classification of 4-Methoxychalcone (B190469) within the Chalcone Family

This compound is a derivative of the basic chalcone structure. Its classification is based on the substitution pattern on its two aromatic rings, commonly designated as ring A and ring B. nih.gov In this compound, a methoxy (B1213986) group (-OCH3) is attached to the fourth position of one of the phenyl rings. Specifically, based on the IUPAC name (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, the methoxy group is on the phenyl ring attached to the carbonyl group (ring A). foodb.cathermofisher.com This compound is also classified as a retrochalcone, which is a type of chalcone that lacks oxygen functionalities at the C2' and C6' positions. foodb.ca

Below is a table detailing the key identification and structural properties of this compound.

| Property | Value |

| IUPAC Name | (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

| Synonyms | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one, (4-Methoxybenzylidene)acetophenone |

| CAS Number | 959-33-1 |

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.29 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 73-79 °C |

Data sourced from multiple references. thermofisher.comchemimpex.comscbt.com

Historical Context and Evolution of Research on this compound

The synthesis of chalcones, including this compound, has traditionally been achieved through the Claisen-Schmidt condensation reaction. mdpi.comscitepress.org This method involves the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). nih.gov Over the years, research has focused on optimizing these synthetic routes to improve yields and reduce reaction times. For instance, conventional methods often required strong bases and long reaction times, yielding moderate results. scitepress.org More recent developments have explored greener synthesis approaches, such as solvent-free grinding techniques, which offer the advantages of shorter reaction times and higher yields. scitepress.org

The evolution of research on this compound has expanded from its synthesis to a deeper investigation of its biological activities. Early interest was driven by the broad therapeutic potential of the chalcone family. bohrium.com Subsequent studies have focused specifically on this compound, revealing its potential in various pharmacological areas.

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is vibrant and multifaceted, exploring its potential in pharmaceuticals, cosmetics, and materials science. chemimpex.com A significant area of investigation is its role in cancer therapy. Studies have shown that this compound can enhance the cytotoxicity of anticancer drugs like cisplatin (B142131) in lung cancer cells by inhibiting the Nrf2/ARE-mediated defense mechanism. nih.gov This suggests its potential use in sensitizing tumor cells to conventional chemotherapy. nih.gov

Another promising area is its application in managing metabolic diseases. Recent 2024 studies have highlighted the antidiabetic activities of this compound, demonstrating its ability to inhibit the alpha-glucosidase enzyme and show antiglycation activity. mdpi.comresearchgate.net Research has also pointed to its role in regulating adipocyte differentiation through PPARγ activation, which is relevant for insulin (B600854) sensitivity. medchemexpress.com

Furthermore, the anti-senescence effects of this compound on human endothelial cells are being explored, indicating its potential as an agent to mitigate replicative senescence. jst.go.jp Its antioxidant properties also make it a person of interest in the cosmetic industry for skin protection. chemimpex.comresearchgate.net Emerging research is also looking into its use in material science for developing organic light-emitting diodes (OLEDs). chemimpex.com

The table below summarizes some of the recent research findings on the biological activities of this compound.

| Research Area | Key Findings |

| Anticancer | Enhances cisplatin-induced cytotoxicity in A549 lung cancer cells by suppressing the Nrf2/ARE pathway. nih.gov |

| Antidiabetic | Exhibits alpha-glucosidase inhibition and significant antiglycation activity. mdpi.comresearchgate.net |

| Adipogenesis Regulation | Modulates the expression and secretion of adipokines involved in insulin sensitivity by activating PPARγ. medchemexpress.com |

| Anti-senescence | Demonstrates cytotoxic effects in senescent human aortic endothelial cells, suggesting potential as a senolytic agent. jst.go.jp |

| Antioxidant | Possesses antioxidant properties, making it a candidate for skincare applications. chemimpex.commedchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

XUFXKBJMCRJATM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

melting_point |

79.0 °C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Methoxychalcone

Classical Synthetic Approaches for 4-Methoxychalcone (B190469)

Claisen-Schmidt Condensation Reaction

The most prevalent and historically significant method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an appropriate aromatic aldehyde with an aromatic ketone. numberanalytics.comscispace.com For the synthesis of this compound, this specifically entails the reaction of acetophenone (B1666503) with p-anisaldehyde (4-methoxybenzaldehyde). scribd.commdpi.comchegg.com

The reaction mechanism, a variant of the aldol (B89426) condensation, proceeds through the formation of an enolate ion from the ketone (acetophenone) in the presence of a base. numberanalytics.comwpmucdn.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (p-anisaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, which is the chalcone (B49325) product. numberanalytics.comwpmucdn.com

Base-Catalyzed Synthesis: A variety of bases can be employed to catalyze the Claisen-Schmidt condensation, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most common. rasayanjournal.co.inresearchgate.net The use of base catalysts generally leads to high yields. For instance, reactions using NaOH have reported yields between 90-96%, while KOH has yielded 88-94%. rasayanjournal.co.in Barium hydroxide (Ba(OH)2) has also been used, with reported yields of 88-98%. rasayanjournal.co.in The general procedure involves stirring a mixture of the acetophenone and benzaldehyde (B42025) derivative in a solvent like ethanol (B145695), followed by the dropwise addition of a concentrated base solution at low temperatures. chegg.comresearchgate.net

Acid-Catalyzed Synthesis: While less common due to generally lower yields (10-40%), acid catalysts such as hydrogen chloride (HCl) and boron trifluoride (BF3) can also be used for the Claisen-Schmidt condensation. rasayanjournal.co.inscitepress.org The mechanism under acidic conditions involves the protonation of the carbonyl group of the aldehyde, rendering it more electrophilic for the attack by the enol form of the ketone.

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis

| Catalyst | Typical Yield (%) | Reference |

| Sodium Hydroxide (NaOH) | 90-96% | rasayanjournal.co.in |

| Potassium Hydroxide (KOH) | 88-94% | rasayanjournal.co.in |

| Barium Hydroxide (Ba(OH)₂) | 88-98% | rasayanjournal.co.in |

| Acid Catalysts (e.g., HCl, BF₃) | 10-40% | rasayanjournal.co.inscitepress.org |

Alternative Synthetic Routes and Methodological Advancements

In recent years, advancements in synthetic methodologies have focused on developing more environmentally friendly and efficient routes to this compound and its derivatives. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to decrease reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of chalcone synthesis, it has been shown to significantly reduce reaction times from hours to minutes and improve yields. For instance, a microwave-assisted Claisen-Schmidt condensation can be completed in 5-10 minutes with yields up to 85%. orientjchem.org This method is particularly advantageous for high-throughput synthesis.

Grinding Technique (Solvent-Free Synthesis): A notable green chemistry approach is the use of grinding techniques for the Claisen-Schmidt condensation. rasayanjournal.co.inscitepress.org This solvent-free method involves grinding the reactants (acetophenone and benzaldehyde derivatives) with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. rasayanjournal.co.inscitepress.org The reaction is driven by the mechanical energy from grinding, which generates local heat and facilitates the reaction. scitepress.org This technique is simple, efficient, and significantly reduces environmental waste. rasayanjournal.co.inrasayanjournal.co.in Yields for the synthesis of chalcone derivatives using this method have been reported to be in the range of 54-81%.

Enzyme-Catalyzed Synthesis: The use of enzymes as catalysts in organic synthesis is a growing area of green chemistry. rjpn.org For the Claisen-Schmidt condensation, certain hydrolases have been found to exhibit promiscuous activity, catalyzing the reaction with high stereoselectivity. researchgate.net For example, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have been shown to catalyze the formation of E-chalcone. researchgate.net This enzymatic approach offers a highly selective and environmentally benign alternative to traditional chemical catalysts. rjpn.orgresearchgate.net

Biosynthetic Pathways Relevant to this compound Precursors

Phenylpropanoid Pathway Connection

In plants, chalcones are secondary metabolites synthesized via the phenylpropanoid pathway. charlotte.eduwikipedia.org This pathway is central to the biosynthesis of a vast array of phenolic compounds, including flavonoids, lignins, and stilbenes. charlotte.edufrontiersin.org The key enzyme responsible for chalcone synthesis is chalcone synthase (CHS). charlotte.eduwikipedia.org

The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). oup.com Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated to its coenzyme A thioester, 4-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). frontiersin.orgoup.com

Chalcone synthase then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone. charlotte.eduwikipedia.org Specifically, this leads to the formation of naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). charlotte.edu While this compound itself is not a direct product of this primary pathway, its precursors, the aromatic aldehyde and ketone, are derived from intermediates of the phenylpropanoid pathway. The methoxy (B1213986) group is typically introduced by O-methyltransferase enzymes acting on hydroxylated precursors.

Chemical Derivatization and Analog Synthesis of this compound

Introduction of Substituted Aromatic Rings

The chemical structure of this compound can be readily modified to generate a diverse library of analogs with potentially enhanced or novel biological activities. A primary strategy for derivatization involves the introduction of various substituents onto the two aromatic rings (Ring A, from acetophenone, and Ring B, from benzaldehyde).

This is typically achieved by utilizing substituted acetophenones or substituted benzaldehydes in the Claisen-Schmidt condensation. mdpi.com For example, to introduce a substituent on the other aromatic ring, a substituted acetophenone can be reacted with 4-methoxybenzaldehyde. Conversely, to modify the ring already containing the methoxy group, 4-methoxyacetophenone can be reacted with a variety of substituted benzaldehydes. rasayanjournal.co.inmdpi.com

Common substitutions include:

Halogens (e.g., -Cl, -Br): The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of the molecule. mdpi.com For instance, 4'-Bromo-4-methoxychalcone has been synthesized by reacting 4-methoxyacetophenone with 4-bromobenzaldehyde. rasayanjournal.co.in

Nitro groups (-NO₂): The strong electron-withdrawing nature of the nitro group can have a profound impact on the molecule's properties. undip.ac.idresearchgate.net 4-Nitro-4'-methoxychalcone has been synthesized via the grinding technique using 4-methoxyacetophenone and 4-nitrobenzaldehyde. undip.ac.id

Hydroxyl groups (-OH): The presence of hydroxyl groups can increase the potential for hydrogen bonding and alter solubility. mdpi.comscitepress.org 4-Hydroxy-4'-methoxychalcone is synthesized from 4-methoxyacetophenone and 4-hydroxybenzaldehyde. rasayanjournal.co.inscitepress.org

Other alkyl or alkoxy groups: Introducing different alkyl or alkoxy groups can modulate the lipophilicity and steric properties of the chalcone. mdpi.com

The synthesis of these derivatives allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how different functional groups influence the biological activity of the chalcone scaffold. nih.govresearchgate.net

Table 2: Examples of Synthesized this compound Derivatives

| Derivative Name | Ring A Substituent (from Acetophenone) | Ring B Substituent (from Benzaldehyde) | Reference |

| 4-Hydroxy-4'-methoxychalcone | 4'-methoxy | 4-hydroxy | rasayanjournal.co.inscitepress.org |

| 4-Bromo-4'-methoxychalcone | 4'-methoxy | 4-bromo | rasayanjournal.co.in |

| 4-Nitro-4'-methoxychalcone | 4'-methoxy | 4-nitro | undip.ac.id |

| 4-Chloro-2'-hydroxy-4'-methoxychalcone | 2'-hydroxy, 4'-methoxy | 4-chloro | orientjchem.org |

Synthesis of Chalcone Hybrids (e.g., Sulfonamide this compound Derivatives)

The molecular hybridization of this compound with other pharmacologically active scaffolds, such as sulfonamides, has emerged as a significant strategy in medicinal chemistry to develop novel compounds with enhanced biological activities. This approach involves the covalent linking of the this compound framework with a sulfonamide moiety, aiming to create hybrid molecules that may exhibit synergistic or novel therapeutic properties. The synthesis of these hybrids typically follows a multi-step pathway, beginning with the formation of the core chalcone structure, followed by the introduction or modification of the sulfonamide group.

A common route for synthesizing sulfonamide this compound derivatives starts with the Claisen-Schmidt condensation of 4-methoxyacetophenone with an appropriate aromatic aldehyde. brieflands.com This base-catalyzed reaction forms the characteristic α,β-unsaturated carbonyl system of the chalcone. brieflands.com Following the synthesis of the chalcone, a sulfonyl chloride group is introduced, which is then reacted with various amines to yield the final sulfonamide-chalcone hybrids. brieflands.com

One synthetic approach involves the chlorosulfonation of a precursor like p-methoxyacetophenone, followed by N-sulfonation with ammonia (B1221849) to create a sulfonamide intermediate. This intermediate then undergoes an Aldol condensation with different aromatic aldehydes to produce a variety of chalcone-sulfonamide derivatives. nih.gov

Another method involves the initial synthesis of chalcones via the Claisen-Schmidt condensation of a substituted aldehyde with para-aminoacetophenone. The resulting amino-chalcone is then condensed with a suitable sulfonamide scaffold to produce the desired chalcone-sulfonamide hybrids. e-journals.in

Researchers have successfully synthesized various series of these hybrid compounds and evaluated their potential in different therapeutic areas. For instance, a series of sulfonamide this compound derivatives were synthesized and assessed for their antileishmanial activity. nih.gov In another study, novel chalcone-sulfonamide hybrids were fabricated and screened for their antibacterial and antifungal activities. e-journals.in Furthermore, the cytotoxic potential of certain chalcone-sulfonamide derivatives has been investigated against various cancer cell lines. nih.gov

The structural diversity of these hybrids is achieved by varying the substituents on both the chalcone and the sulfonamide moieties, leading to a wide range of compounds with differing electronic and steric properties. This diversity allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the biological activity of these hybrid molecules. nih.gov

Research Findings on Sulfonamide this compound Derivatives

Several studies have reported the synthesis and biological evaluation of sulfonamide this compound hybrids. The findings from these studies highlight the potential of these compounds in various therapeutic applications. Below are tables summarizing the research findings from selected studies.

| Compound | Substituent on Sulfonamide | Yield (%) | Anticancer Activity Notes |

|---|---|---|---|

| 4 | 4-Methoxyphenyl | - | Showed better anticancer activity than Tamoxifen |

| 3 | - | - | Showed no anticancer activity |

| Compound | Substituent (R) | Yield (%) | Biological Activity Profile |

|---|---|---|---|

| 3a | -SO2NH2 | 75 | Concentration-dependent antileishmanial profile |

| 3b | -SO2NH(CH2)2OH | 80 | Concentration-dependent antileishmanial profile |

| 3c | -SO2N(CH3)2 | 82 | Concentration-dependent antileishmanial profile |

| 3d | -SO2N(CH2CH2)2O | 85 | Concentration-dependent antileishmanial profile |

| 3e | -SO2NH-phenyl | 78 | Concentration-dependent antileishmanial profile |

| 3f | -SO2NH-4-chlorophenyl | 81 | Concentration-dependent antileishmanial profile |

| 3g | -SO2NH-4-methylphenyl | 79 | Concentration-dependent antileishmanial profile |

| 3h | -SO2NH-4-methoxyphenyl | 83 | Concentration-dependent antileishmanial profile |

| 3i | -SO2NH-benzyl | 76 | Better biological activity than pentamidine |

| Compound | Aryl Group | Yield (%) | IC50 (µM) |

|---|---|---|---|

| 4a | Phenyl | 75 | >100 |

| 4b | 4-Fluorophenyl | 80 | 63.1 ± 4.5 |

| 4c | 4-Chlorophenyl | 82 | 20.0 ± 1.4 |

| 4d | 4-Bromophenyl | 85 | 6.32 ± 0.45 |

| 4e | 4-Nitrophenyl | 78 | 12.6 ± 0.9 |

| 4f | 4-Methylphenyl | 81 | 50.1 ± 3.5 |

| 4g | 4-Methoxyphenyl | 79 | 79.4 ± 5.6 |

| 4h | 4-(Trifluoromethyl)phenyl | 83 | 15.8 ± 1.1 |

| 4i | 3-Nitrophenyl | 76 | 10.0 ± 0.7 |

| 4j | 3-Bromophenyl | 88 | 2.94 ± 0.21 |

| 4k | 2-Chlorophenyl | 72 | 31.6 ± 2.2 |

| 4l | 2,4-Dichlorophenyl | 77 | 25.1 ± 1.8 |

| 4m | 3,4-Dichlorophenyl | 80 | 15.8 ± 1.1 |

| 4n | Naphthalen-2-yl | 74 | 4.47 ± 0.31 |

| 4o | Thiophen-2-yl | 70 | 39.8 ± 2.8 |

Preclinical Biological Activities and Mechanistic Investigations of 4 Methoxychalcone

Antioxidant Mechanisms and Cellular Responses of 4-Methoxychalcone (B190469)

This compound and its derivatives have demonstrated notable antioxidant properties through their ability to scavenge free radicals and inhibit oxidative stress. The inherent free-radical-scavenging capabilities of chalcones are often attributed to their phenolic structures, which can be effective against oxidative stress, a condition linked to inflammatory responses. mdpi.com The antioxidant effects of these compounds have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.commdpi.com For instance, 2'-hydroxy-4,4',6'-trimethoxychalcone showed strong antioxidant properties in ABTS, cupric reducing antioxidant capacity (CUPRAC), and ferric reducing antioxidant power (FRAP) assays. tandfonline.com

In cellular models, derivatives of this compound have been shown to mitigate oxidative stress. For example, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate lipopolysaccharide (LPS)-induced oxidative stress in RAW 264.7 macrophages. mdpi.comnih.govmdpi.com This was achieved by reducing the production of reactive oxygen species (ROS) and down-regulating the expression of gp91phox, a component of the NADPH oxidase complex responsible for ROS generation. nih.govmdpi.com Similarly, 4'-Hydroxy-4-methoxychalcone has been noted for its ability to reduce oxidative stress markers. biosynth.com The antioxidant activity of these compounds is often concentration-dependent. mdpi.com Some studies have also highlighted the potential of certain chalcones to act as pro-oxidants under specific conditions, which can be relevant in the context of cancer therapy. nih.gov

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 2'-hydroxy-4,4',6'-trimethoxychalcone | ABTS | 42.23 mg TE/g | tandfonline.com |

| 2'-hydroxy-4,4',6'-trimethoxychalcone | CUPRAC | 1497.22 mg TE/g | tandfonline.com |

| 2'-hydroxy-4,4',6'-trimethoxychalcone | FRAP | 781.53 mg TE/g | tandfonline.com |

| Kaempfolienol | DPPH | 443.92 mg TE/g | tandfonline.com |

| 2',4',4-Trihydroxychalcone | DPPH | Most active among tested | mdpi.com |

| This compound | DPPH | Residual activity at 150 µg/mL | mdpi.com |

A key mechanism underlying the antioxidant effects of this compound derivatives is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. biocrick.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes such as HO-1. mdpi.com

Studies have shown that 2-Hydroxy-4'-methoxychalcone (AN07) stimulates the Nrf2/HO-1 pathway in RAW 264.7 macrophages. nih.govmdpi.com This compound was observed to promote the nuclear expression of Nrf2, which subsequently increased the levels of the downstream antioxidant protein HO-1. mdpi.com Similarly, 2-iodo-4'-methoxychalcone (CHA79) was found to enhance the antioxidant defense in SH-SY5Y cells by up-regulating the expression of Nrf2 and HO-1. mdpi.com Another derivative, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC), also induced HO-1 expression through the nuclear translocation of Nrf2 in murine peritoneal macrophages. nih.gov

However, the effect of this compound on Nrf2 signaling can be cell-type specific. One study found that this compound suppressed the transcriptional activity of Nrf2 in A549 lung cancer cells, while activating it in HEK293 cells. nih.gov This suggests that the modulation of the Nrf2/HO-1 pathway by this compound derivatives can be complex and dependent on the cellular context. nih.gov

Table 2: Effect of this compound Derivatives on Nrf2/HO-1 Pathway

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | Stimulated Nrf2 nuclear translocation and HO-1 expression | nih.govmdpi.com |

| 2-iodo-4'-methoxychalcone (CHA79) | SH-SY5Y | Up-regulated Nrf2 and HO-1 expression | mdpi.com |

| 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) | Murine Peritoneal Macrophages | Induced HO-1 expression via Nrf2 nuclear translocation | nih.gov |

| This compound (4-MC) | A549 | Suppressed Nrf2 transcriptional activity | nih.gov |

| This compound (4-MC) | HEK293 | Activated Nrf2 transcriptional activity | nih.gov |

Consistent with their antioxidant properties, this compound derivatives have been shown to effectively reduce intracellular levels of reactive oxygen species (ROS) and modulate glutathione (B108866) (GSH) levels in various cellular models. biocrick.com

In LPS-stimulated RAW 264.7 macrophages, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate the production of ROS in a concentration-dependent manner. mdpi.com This reduction in ROS was accompanied by an increase in the levels of total GSH, a crucial intracellular antioxidant. nih.govmdpi.com The increase in GSH levels helps to directly scavenge ROS and prevent oxidative damage. mdpi.com

Similarly, the synthetic chalcone (B49325) derivative 2-iodo-4'-methoxychalcone (CHA79) demonstrated the ability to attenuate methylglyoxal (B44143) (MG)-induced ROS production in SH-SY5Y neuroblastoma cells. mdpi.com This was associated with an enhancement of the antioxidant defense system, including an increase in total GSH levels and superoxide (B77818) dismutase (SOD) activity. mdpi.com Some studies have also reported that certain hydroxychalcones can lead to the depletion of reduced GSH in isolated rat liver mitochondria, suggesting a complex interplay with cellular redox homeostasis. nih.gov

Table 3: Impact of this compound Derivatives on ROS and GSH Levels

| Compound | Cell Line | Stimulus | Effect on ROS | Effect on GSH | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | LPS | Decreased | Increased | nih.govmdpi.com |

| 2-iodo-4'-methoxychalcone (CHA79) | SH-SY5Y | Methylglyoxal | Decreased | Increased | mdpi.com |

Modulation of Nrf2/HO-1 Signaling Pathway

Anti-inflammatory Properties and Molecular Targets of this compound

This compound and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). sci-hub.se The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). nih.gov

Several studies have shown that derivatives of this compound can suppress the expression of COX-2 and iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS). For instance, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate LPS-induced iNOS and COX-2 expression in RAW 264.7 macrophages. nih.govmdpi.com Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) inhibited both COX-2 and iNOS expression in murine peritoneal macrophages, leading to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and NO. nih.gov Furthermore, 2'-hydroxy-4',6'-dimethoxychalcone was shown to inhibit the expression of iNOS and COX-2 proteins in RAW 264.7 cells in a concentration-dependent manner. nih.govresearchgate.net The inhibitory action of some chalcone derivatives on COX has been reported to be potent, with some compounds showing greater inhibition than the standard drug indomethacin. sci-hub.se

The production of nitric oxide (NO) is a key event in inflammation, and its inhibition is a marker of anti-inflammatory activity. Several this compound derivatives have been shown to inhibit NO production in LPS-stimulated macrophages. nih.govasm.orgkoreamed.org For example, 2',4',6'-trihydroxy-4-methoxy chalcone exhibited significant inhibitory activity on NO production with an IC50 value of 22.5 µM. koreamed.org

Table 4: Inhibition of COX and iNOS by this compound Derivatives

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | Attenuated LPS-induced iNOS and COX-2 expression | nih.govmdpi.com |

| 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) | Murine Peritoneal Macrophages | Inhibited COX-2 and iNOS expression | nih.gov |

| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | Suppressed iNOS and COX-2 expression | nih.govresearchgate.net |

| This compound | Not specified | Exhibited strong inhibitory action on COX | sci-hub.se |

| 2',4',6'-trihydroxy-4-methoxy chalcone | RAW 264.7 | Inhibited NO production (IC50 = 22.5 µM) | koreamed.org |

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a critical regulator of the immune and inflammatory responses. Several studies have indicated that this compound and its derivatives can exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. biosynth.combiocrick.comsci-hub.se

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. biocrick.com Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. biocrick.com

Research has demonstrated that 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) suppressed the phosphorylation and degradation of IκB-α, as well as the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages. nih.gov Similarly, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate the LPS-induced phosphorylation of IκBα in RAW 264.7 macrophages. nih.govmdpi.com Furthermore, 4'-Hydroxy-4-methoxychalcone has been shown to inhibit NF-κB signaling, which is a key part of its mode of action in reducing inflammation. biosynth.com The ability of various chalcones, including this compound, to suppress NF-κB signaling has been documented as a plausible mechanism for their anti-inflammatory and potential anticancer activities. nih.gov

Reduction of Pro-inflammatory Cytokine Production in Cell Models

This compound and its derivatives have demonstrated notable anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in various cell models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds have been shown to significantly decrease the secretion of key inflammatory mediators.

Specifically, 2'-Hydroxy-4'-methoxychalcone (B191446) has been found to lower the levels of interleukin-1β (IL-1β) and IL-6. Similarly, 4',6'-dimethoxychalcone inhibited the production of IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 cells. nih.gov The mechanism behind this reduction often involves the inhibition of upstream signaling pathways. For instance, some chalcone derivatives suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are crucial enzymes in the inflammatory cascade. nih.gov

Further studies with other chalcone derivatives have corroborated these findings. A novel synthetic chalcone derivative, AN07 (2-Hydroxy-4′-methoxychalcone), was shown to inhibit the expression of pro-inflammatory cytokines like IL-1β and IL-6 in human aortic smooth muscle cells induced by oxidized low-density lipoprotein. mdpi.com In another study, a chalcone derivative was found to suppress the production of IL-6 and TNF-α in human dendritic cells stimulated with LPS. doi.org In murine microglial BV-2 cells, a model for neuroinflammation, a chalcone derivative effectively attenuated the inflammatory process by down-regulating pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α at both the mRNA and protein levels. d-nb.info

The collective evidence from these in vitro studies highlights the potential of this compound and its related compounds to modulate inflammatory responses by curbing the production of key pro-inflammatory cytokines.

Anticancer and Antiproliferative Effects of this compound

The anticancer and antiproliferative activities of this compound and its derivatives have been extensively investigated, revealing their potential to combat cancer through various mechanisms.

This compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines. For instance, a methoxychalcone derivative, WJ970811, was found to induce a time- and concentration-dependent G1 phase arrest of the cell cycle, which was followed by apoptosis in human prostate cancer cells. nih.gov This G1 arrest was associated with the reduced expression of key cell cycle regulators such as cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)-4, and Cdk2. nih.gov

In breast cancer cells, the combination of para-hydroxy meta-methoxy chalcone (pHmMC) with the chemotherapy drug doxorubicin (B1662922) resulted in synergistic effects, leading to increased apoptosis and cell cycle arrest in the S and G2/M phases. ugm.ac.id Similarly, other chalcone derivatives have been reported to arrest the cell cycle at the G2/M phase in gastric cancer cells and human bladder cancer cells. ugm.ac.idmdpi.com The induction of apoptosis is often mediated through the mitochondrial pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins. mdpi.comwaocp.org For example, some chalcones have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

The ability of this compound and its analogs to halt cell cycle progression and trigger apoptosis in cancer cells underscores their potential as anticancer agents.

A key aspect of the anticancer activity of this compound and its derivatives is their ability to modulate critical oncogenic signaling pathways, with the PI3K/Akt pathway being a prominent target. The PI3K/Akt pathway is frequently overactive in many cancers, promoting cell survival, proliferation, and resistance to therapy.

Studies have demonstrated that certain chalcones can suppress the PI3K/Akt/mTOR signaling pathway. mdpi.com For example, in A549 lung cancer cells, this compound was found to inhibit the Nrf2/ARE antioxidant response element activity, and this inhibition was shown to involve the PI3K/Akt pathway. nih.gov By suppressing this pathway, this compound can enhance the sensitivity of cancer cells to chemotherapeutic drugs like cisplatin (B142131). nih.govnih.gov

In breast cancer cells, the growth inhibitory and apoptotic effects of some chalcones have been attributed to the deactivation of the PI3K/Akt signaling pathway. mdpi.com This deactivation can lead to the downregulation of downstream targets that are crucial for cell proliferation and survival. Furthermore, in the context of diabetic retinopathy, a complication of diabetes, xanthohumol, a prenylated chalcone, has been shown to inhibit angiogenesis and regulate autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov

The modulation of the PI3K/Akt pathway and other oncogenic signaling networks by this compound derivatives represents a significant mechanism underlying their anticancer effects.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound and its derivatives have demonstrated significant anti-angiogenic properties in various preclinical models.

One of the well-studied derivatives, 2'-hydroxy-4'-methoxychalcone (HMC), has been shown to decrease angiogenesis in both the chick chorioallantoic membrane (CAM) assay and in a mouse Matrigel plug assay where vessel formation was induced by basic fibroblast growth factor (bFGF). nih.govkoreascience.kr The anti-angiogenic effect of HMC is thought to be partly due to its ability to reduce the proliferation of endothelial cells, the cells that line blood vessels. nih.gov Furthermore, the anti-angiogenic activity of HMC may be linked to the inhibition of the COX-2 enzyme. nih.gov

Other chalcones have also been identified as having anti-angiogenic potential. For instance, 4-hydroxychalcone (B181621) has been reported to possess anti-angiogenic activity. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key signaling molecules involved in angiogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com By blocking these pathways, chalcones can effectively inhibit the formation of new blood vessels, thereby restricting tumor growth.

The ability of this compound derivatives to interfere with the process of angiogenesis provides a compelling rationale for their development as anticancer agents.

The anticancer potential of this compound derivatives has been further validated in various animal models of carcinogenesis. These in vivo studies provide crucial evidence of their therapeutic efficacy.

In a study using a mouse model of lung carcinoma, subcutaneous administration of 2'-hydroxy-4'-methoxychalcone (HMC) resulted in a significant 27.2% inhibition of tumor volume. nih.gov In another model, where mice were bearing sarcoma 180 tumors, intraperitoneal treatment with HMC led to a significant 33.7% suppression in tumor weight. nih.gov The potent anti-angiogenic activity of HMC is believed to be a key mechanism contributing to its antitumor effects in these animal models. nih.gov

Other chalcone derivatives have also shown efficacy in vivo. For example, xanthohumol, a prenylated chalcone, has been shown to inhibit tumor growth in a breast cancer mouse model. mdpi.com Similarly, indole-chalcone hybrids have demonstrated tumor growth inhibition in a hepatocarcinoma mouse model without apparent toxicity. nih.gov These studies highlight the potential of this compound and its analogs to suppress tumor growth in a living organism.

The successful demonstration of efficacy in animal models of carcinogenesis strengthens the case for the continued investigation of this compound derivatives as potential cancer therapeutics.

Anti-angiogenic Activity in Preclinical Models

Antidiabetic Activities of this compound

This compound and its derivatives have emerged as promising candidates for the management of diabetes due to their demonstrated antidiabetic properties in both in vitro and in vivo studies.

A recent study highlighted the antidiabetic potential of this compound, suggesting it may help regulate blood glucose levels. In vivo experiments in streptozotocin (B1681764) (STZ)-induced diabetic mice showed that this compound significantly attenuated the increase in blood glucose levels after a glucose challenge, confirming its antihyperglycemic activity. researchgate.net

The mechanisms underlying the antidiabetic effects of chalcones are multifaceted. Some derivatives, like 2',6'-dihydroxy-4'-methoxychalcone, have been shown to exert hypoglycemic effects in diabetic rats. ijpsonline.comfrontiersin.org This effect is attributed to the suppression of enzymes such as protein tyrosine phosphatase 1B, α-glucosidase, and aldose reductase, as well as an increase in insulin (B600854) secretion. frontiersin.org Halogen-substituted derivatives, such as 2-bromo-4'-methoxychalcone and 2-iodo-4'-methoxychalcone, have demonstrated superior glucose-lowering effects in diet-induced obese mice, reducing hyperinsulinemia and body weight gain through the activation of AMP-activated protein kinase (AMPK) in adipocytes and skeletal muscle.

Furthermore, in silico and in vitro studies have shown that chalcone derivatives can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov The ability of these compounds to modulate key metabolic pathways and enzymes involved in glucose homeostasis underscores their potential as therapeutic agents for diabetes. nih.gov

Alpha-Glucosidase Enzyme Inhibition

This compound (MPP) has demonstrated notable inhibitory activity against the α-glucosidase enzyme, a key target in the management of postprandial hyperglycemia. mdpi.com In vitro studies have shown that MPP exhibits high inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with a reported 93.2 ± 1.5% inhibition and an IC50 value of 24.5 ± 0.8 µg/mL. mdpi.com This level of inhibition is comparable to that of the standard drug acarbose, which showed an IC50 of 24.1 ± 1.5%. mdpi.com The inhibition of α-glucosidase by compounds like this compound delays the absorption of glucose, leading to a reduction in blood sugar levels after meals. mdpi.com

The inhibitory potential of chalcone derivatives, including this compound, against α-glucosidase suggests their promise as alternative or complementary agents for managing diabetes. mdpi.com While some therapies utilizing α-glucosidase inhibitors can have undesirable side effects, the exploration of natural and synthetic chalcones offers a potential avenue for developing new therapeutic options. mdpi.com

Antiglycation Activity (Oxidative and Non-Oxidative Pathways)

This compound has been shown to possess significant antiglycation properties, acting through both oxidative and non-oxidative pathways. mdpi.comresearchgate.net This was demonstrated in a study evaluating its effect on bovine serum albumin (BSA) glycation. mdpi.com The compound was effective in inhibiting glycation through the oxidative pathway, with an IC50 of 8.8 ± 0.4 µg/mL (37.4 ± 0.8 µM), and also through the non-oxidative pathway, with an IC50 of 16.2 ± 0.4 µg/mL (65.6 ± 1.7 µM). mdpi.com

These findings indicate that this compound's antiglycation activity is potent, surpassing that of the positive standards quercetin (B1663063) and aminoguanidine (B1677879) in the studied models. mdpi.com The ability to inhibit the formation of advanced glycation end products (AGEs) through both pathways suggests that this compound could be effective in both the early and later stages of glycation, a process implicated in diabetic complications. mdpi.comresearchgate.net

Modulation of Glucose Metabolism and Cellular Glucose Uptake in Animal Models

In animal models, this compound has been shown to modulate glucose metabolism and significantly attenuate increases in blood glucose levels. mdpi.comresearchgate.net Specifically, in streptozotocin (STZ)-induced diabetic mice, this compound significantly reduced the rise in glycemia following a glucose load. mdpi.comresearchgate.net This antihyperglycemic effect points to its potential as a therapeutic agent for diabetes mellitus. mdpi.comsciprofiles.com

Some chalcone derivatives have been found to promote glucose consumption in adipocytes and skeletal myotubes. nih.govnih.gov The mechanism for this can involve the activation of 5'-adenosine-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govunifi.it Activation of AMPK can stimulate glucose uptake in tissues like adipose and skeletal muscle. nih.govunifi.it Furthermore, certain chalcones have been shown to increase the expression of glucose transporter 4 (GLUT4), which is crucial for insulin-dependent glucose uptake. frontiersin.orgmedchemexpress.com

Neuroprotective Effects of this compound

Attenuation of Methylglyoxal-Induced Neurotoxicity

This compound and its derivatives have demonstrated protective effects against neurotoxicity induced by methylglyoxal (MG), a reactive dicarbonyl that is a precursor to advanced glycation end products (AGEs). nih.govbiocrick.comnih.govmdpi.com MG is associated with various pathologies, including neurodegenerative diseases. nih.govmdpi.comunimi.it In studies using human dopaminergic SH-SY5Y cells, a derivative, 2-hydroxy-4′-methoxychalcone (AN07), was shown to attenuate MG-induced apoptosis. nih.gov Another derivative, 2-iodo-4′-methoxychalcone (CHA79), also increased cell viability and reduced apoptosis in MG-exposed SH-SY5Y cells. nih.govmdpi.com

The protective mechanism involves the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins. nih.govbiocrick.com For instance, AN07 was found to upregulate the B-cell lymphoma 2 (Bcl-2) protein and downregulate the cytosolic expression of cytochrome c. nih.gov Similarly, CHA79 upregulated Bcl-2 and downregulated proteins like Bax, cytochrome c, and caspases. mdpi.com Furthermore, these chalcone derivatives were found to enhance the antioxidant defense system, which is crucial for mitigating the oxidative stress induced by MG. biocrick.commdpi.com

Enhancement of Neurotrophic Signaling (e.g., IGF-1R, GLP-1R, BDNF)

This compound derivatives have been shown to enhance crucial neurotrophic signaling pathways. nih.govbiocrick.com In SH-SY5Y cells, 2-hydroxy-4′-methoxychalcone (AN07) upregulated the expression of insulin-like growth factor 1 receptor (IGF-1R), glucagon-like peptide 1 receptor (GLP-1R), and brain-derived neurotrophic factor (BDNF). nih.gov This upregulation was observed both in normal cells and in cells treated with methylglyoxal, indicating a restorative and protective effect. nih.gov

The activation of these signaling pathways is critical for neuronal survival and development. nih.gov For instance, GLP-1R activation has known neurotrophic and neuroprotective effects. nih.govfrontiersin.org Similarly, BDNF is essential for neuronal development and survival. nih.gov The enhancement of these signals by this compound derivatives suggests a mechanism by which they exert their neuroprotective effects, promoting neuronal health and resilience against toxic insults. nih.govresearchgate.net

Modulation of Rho-associated Protein Kinase (ROCK) Pathways

Research has indicated that this compound derivatives can modulate the Rho-associated protein kinase (ROCK) pathway, which is involved in neurite outgrowth and neuronal morphology. nih.gov Specifically, 2-hydroxy-4′-methoxychalcone (AN07) was found to attenuate the methylglyoxal-induced damage to neurites by downregulating the ROCK2/phosphorylated LIM kinase 1 (p-LIMK1) pathway in SH-SY5Y cells. nih.gov

The ROCK pathway is a key regulator of the actin cytoskeleton and its overactivation can be detrimental to neuronal structure. semanticscholar.orgmdpi.com By downregulating this pathway, AN07 demonstrated a protective effect on neurites, which are essential for neuronal communication. nih.gov This modulation of the ROCK pathway represents another significant mechanism through which this compound derivatives can exert their neuroprotective effects.

Antimicrobial and Antiparasitic Activities of this compound

This compound and its derivatives have demonstrated a range of antimicrobial and antiparasitic activities in preclinical studies. These investigations highlight the potential of this chemical scaffold in the development of new therapeutic agents against various pathogens.

Research has explored the antifungal properties of this compound derivatives, particularly against Candida albicans. One study synthesized a series of chalcone derivatives to identify compounds that could work synergistically with fluconazole (B54011), a common antifungal drug, against fluconazole-resistant C. albicans. nih.gov Among the synthesized compounds, 2'-hydroxy-4'-methoxychalcone was identified as having the most potent synergistic effect in vitro. nih.gov This suggests that this compound-based structures could be valuable in overcoming antifungal drug resistance.

Another study investigating extracts from Uvaria scheffleri found that a mixture containing 2′,6′-dihydroxy-4′-methoxychalcone exhibited antifungal activity against C. albicans. tandfonline.com Furthermore, a study on various methoxychalcones revealed that compounds with specific methoxy (B1213986) group arrangements showed significant activity against different fungal and yeast strains, including C. albicans. biocrick.comresearchgate.net For instance, 2',4',5'-trimethoxychalcone was found to be more potent than fluconazole against Candida krusei. researchgate.net

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/Finding | Reference |

|---|---|---|---|

| 2'-Hydroxy-4'-methoxychalcone | Candida albicans (fluconazole-resistant) | Potent synergistic effect with fluconazole. | nih.gov |

| 2′,6′-Dihydroxy-4′-methoxychalcone (in mixture) | Candida albicans | Exhibited antifungal activity. | tandfonline.com |

| 4-Hydroxy-4'-methoxychalcone | Rhodotorula rubra | Moderately sensitive. | biocrick.com |

| 2',4',5'-Trimethoxychalcone | Candida krusei | More potent than fluconazole. | researchgate.net |

This compound derivatives have shown significant promise as antileishmanial agents. A notable example is 2′,6′-dihydroxy-4′-methoxychalcone (DMC), which was isolated from Piper aduncum. DMC demonstrated significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. asm.org Further studies indicated that the antileishmanial effect of DMC appears to be a direct action on the parasite, causing ultrastructural changes such as enlarged and disorganized mitochondria, rather than by activating the host macrophage's killing mechanisms. asm.orgasm.org The encapsulation of DMC in polymeric nanoparticles was shown to enhance its antileishmanial activity both in vitro and in vivo in infected BALB/c mice. nih.gov

Investigations into the mechanism of action suggest that DMC interferes with the sterol biosynthesis of L. amazonensis. capes.gov.br Structure-activity relationship studies of sulfonamide this compound derivatives have also been conducted to identify compounds with improved activity against L. amazonensis. researchgate.net

**Table 2: Antileishmanial Activity of this compound Derivatives against *Leishmania amazonensis***

| Compound/Derivative | Form of Parasite | Key Findings | Reference |

|---|---|---|---|

| 2′,6′-Dihydroxy-4′-methoxychalcone (DMC) | Promastigotes & Amastigotes | Significant in vitro activity; induces mitochondrial damage. | asm.orgasm.org |

| DMC (encapsulated) | Intracellular Amastigotes | Enhanced antileishmanial activity in vitro and in vivo. | nih.gov |

| Sulfonamide this compound derivatives | Promastigotes & Amastigotes | Structure-activity relationships explored for improved efficacy. | researchgate.net |

The this compound scaffold has been investigated for its antimalarial properties against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The antimalarial action of chalcones is often associated with the inhibition of plasmodial proteases like falcipain (a cysteine protease) and plasmepsin (an aspartate protease), which are crucial for the parasite's survival. mdpi.com

A study of nine this compound derivatives revealed potent activity against a chloroquine-resistant strain of P. falciparum (W2), with IC50 values ranging from 1.96 µM to 10.99 µM. mdpi.comnih.gov Docking studies suggested that these derivatives could bind to and inhibit plasmepsin-2. mdpi.com Another study synthesized various alkoxylated and hydroxylated chalcones and found that several methoxy analogues displayed good in vitro activity against the K1 strain of P. falciparum. acs.org Specifically, 2′,6′-dihydroxy-4′-methoxydihydrochalcone showed potent activity against both chloroquine-sensitive and -resistant strains of the parasite. phcogrev.com

**Table 3: Antimalarial Activity of this compound Derivatives against *Plasmodium falciparum***

| Compound/Derivative | P. falciparum Strain(s) | IC50 Values/Activity | Putative Target | Reference |

|---|---|---|---|---|

| This compound derivatives (1a-i) | W2 (chloroquine-resistant) | 1.96 µM - 10.99 µM | Plasmepsin-2 | mdpi.comnih.gov |

| Methoxy analogues (e.g., 3-Quinolinyl ring A) | K1 | Good in vitro activity (IC50 < 5 µM) | Not specified | acs.org |

| 2′,6′-Dihydroxy-4′-methoxydihydrochalcone | F32 (chloroquine-sensitive), FcB1 (chloroquine-resistant) | Potent antiplasmodial activity | Not specified | phcogrev.com |

Antileishmanial Activity (Leishmania amazonensis and related species)

Other Biological Activities and Mechanisms of this compound

Beyond its antimicrobial and antiparasitic effects, this compound has been investigated for other significant biological activities, including roles in cellular senescence and melanogenesis.

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. researchgate.net Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. Recent research has explored the potential of chalcones as senolytic agents.

A study investigating the anti-senescence effects of several chalcone derivatives on human aortic endothelial cells (HAECs) found that this compound demonstrated increased cytotoxicity in senescent HAECs compared to young, proliferating cells. jst.go.jpnih.govresearchgate.net This selective cytotoxicity is a key characteristic of a senolytic agent. The anti-senescence effects of this compound in HAECs were reported to be greater than that of fisetin, a known flavonoid with senolytic activity. jst.go.jpnih.gov These findings suggest that this compound has the potential to be developed as a senolytic agent for mitigating replicative senescence in endothelial cells. jst.go.jpresearchgate.net

Table 4: Senolytic Activity of this compound

| Cell Type | Effect | Comparison | Reference |

|---|---|---|---|

| Human Aortic Endothelial Cells (HAEC) | Increased cytotoxicity in senescent cells vs. young cells. | Anti-senescence effects exceeded those of fisetin. | jst.go.jpnih.gov |

Melanogenesis is the process of melanin (B1238610) production, and its dysregulation can lead to pigmentation disorders. Chalcones have been studied for their ability to modulate this process.

Derivatives of 2'-hydroxy-4'-methoxychalcone have shown potent inhibitory effects on melanogenesis. nih.govresearcher.life For instance, 2′-hydroxy-4′,6′-dimethoxychalcone was found to decrease the expression of key enzymes in melanin synthesis, such as tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 in B16F10 melanoma cells. nih.govresearcher.life This compound also reduced cellular melanin content and intracellular tyrosinase activity. nih.gov

The mechanism of action involves the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. nih.gov This downregulation is achieved through the modulation of several signaling pathways, including the MAPK and cAMP/PKA pathways. nih.gov Specifically, the compound was shown to increase the phosphorylation of ERK (a negative regulator of melanogenesis) while decreasing the phosphorylation of p38 and JNK (positive regulators). nih.gov

Table 5: Melanogenesis Inhibitory Effects of this compound Derivatives

| Compound/Derivative | Cell Line | Key Mechanisms | Reference |

|---|---|---|---|

| 2′-Hydroxy-4′,6′-dimethoxychalcone | B16F10 melanoma cells | Decreased expression of tyrosinase, TRP-1, TRP-2; Downregulated MITF via MAPK and cAMP/PKA pathways. | nih.govresearcher.life |

| 2'-Hydroxy-4'-methoxychalcone derivatives | B16F10 melanoma cells | Inhibition of melanogenesis through GSK-3β/β-Catenin, PI3K/Akt, MAPK, and cAMP/PKA pathways. |

Interaction with Specific Enzymes (e.g., Acetylcholinesterase, Carbonic Anhydrase)

This compound has been investigated for its inhibitory activity against several key enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are significant targets in medicinal chemistry due to their roles in various physiological and pathological processes.

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Research has demonstrated that this compound is an effective inhibitor of AChE. researchgate.net In one study, it exhibited competitive inhibition against AChE with a Ki (inhibition constant) value of 0.61 µM. researchgate.net This competitive mode of inhibition suggests that this compound likely binds to the active site of the AChE enzyme. researchgate.net The methoxy group at position 4 on the aromatic ring A of the chalcone structure was found to be crucial for this potent inhibitory effect. researchgate.net The compound is also noted as a useful chemical starting point for the synthesis of other potential acetylcholinesterase inhibitors. chemicalbook.com

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play essential roles in processes like respiration and pH balance. researchgate.net this compound has been shown to inhibit cytosolic human carbonic anhydrase isoforms, specifically hCA I and hCA II. researchgate.net Studies have reported Ki values of 4.57 µM for hCA I and 2.91 µM for hCA II, with the inhibition being competitive for both isoforms. researchgate.netresearchgate.net

The following table summarizes the inhibitory activity of this compound against these enzymes.

| Enzyme Target | Source/Isoform | Inhibition Constant (Ki) | Type of Inhibition |

| Acetylcholinesterase (AChE) | Electric Eel | 0.61 µM | Competitive |

| Carbonic Anhydrase I (hCA I) | Human Erythrocytes | 4.57 µM | Competitive |

| Carbonic Anhydrase II (hCA II) | Human Erythrocytes | 2.91 µM | Competitive |

Modulatory Effects on Signal Transduction Pathways in Various Cell Types

This compound has been shown to exert its biological effects by modulating several crucial intracellular signal transduction pathways. These interactions can influence cellular processes ranging from inflammatory responses to cell survival and differentiation.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been identified as an inhibitor of the NF-κB signaling pathway. biosynth.com It has been shown to inhibit NF-κB transactivation in human K562 cells that were stimulated with tumor necrosis factor-alpha (TNF-α). medchemexpress.com A related compound, 4'-Hydroxy-4-methoxychalcone, also demonstrates the ability to suppress NF-κB activity, suggesting this is a characteristic of this chalcone scaffold. biosynth.com

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. In A549 human lung cancer cells, this compound was found to suppress the transcriptional activity of Nrf2. nih.gov This action was mediated through the inhibition of the PI3K/Akt signaling pathway. nih.gov By down-regulating Nrf2 and its downstream target, the detoxifying enzyme NQO1, this compound inhibits the cell's protective antioxidant mechanism, which can enhance the efficacy of chemotherapeutic agents like cisplatin. nih.gov Interestingly, the effect appears to be cell-type specific, as the compound was observed to activate Nrf2 in HEK293 cells. nih.gov

PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipogenesis (fat cell differentiation) and is involved in glucose metabolism. medchemexpress.com this compound activates PPARγ, leading to an increase in the mRNA expression of adipogenic genes such as PPARγ itself, aP2, FAS, adiponectin, and GluT4 during the differentiation of 3T3-L1 preadipocytes. medchemexpress.com Furthermore, it can counteract the inflammatory effects of TNF-α in these cells by reducing the upregulated mRNA expression of IL-6, PAI-1, and MCP-1. medchemexpress.com

The table below summarizes the observed modulatory effects of this compound on various signaling pathways.

| Signaling Pathway | Cell Type | Effect | Downstream Consequences |

| NF-κB | Human K562 cells | Inhibition of TNF-α-stimulated transactivation | Reduced inflammatory signaling |

| Nrf2/ARE (via PI3K/Akt) | A549 Lung Cancer Cells | Inhibition | Down-regulation of Nrf2 and NQO1 expression; increased reactive oxygen species |

| Nrf2/ARE | HEK293 Cells | Activation | Upregulation of Nrf2 transcriptional activity |

| PPARγ | 3T3-L1 Preadipocytes | Activation | Increased expression of adipogenic genes; reduced TNF-α-induced inflammatory gene expression |

Structure Activity Relationships Sar of 4 Methoxychalcone and Its Derivatives

Impact of Substituent Position and Nature on Biological Activities

The type, number, and position of substituents on the aromatic rings of the 4-methoxychalcone (B190469) framework dramatically modulate its biological profile, including its anticancer, antimicrobial, and anti-inflammatory activities. The 4-methoxy group on Ring B is a key feature, acting as a potent electron-donating group (EDG) that often enhances activity by increasing the electron density of the molecule. SAR studies typically focus on modifying Ring A to fine-tune the molecule's properties.

Electron-Donating Groups (EDGs): The introduction of additional EDGs, such as hydroxyl (-OH), amino (-NH2), or other methoxy (B1213986) (-OCH3) groups, generally influences activity through various mechanisms. For instance, placing a hydroxyl group at the 4'-position of Ring A (creating 4'-Hydroxy-4-methoxychalcone) can enhance antioxidant properties and, in some cases, cytotoxic activity. The presence of multiple methoxy groups, as seen in derivatives like 2',4'-Dimethoxy-4-methoxychalcone, can further augment potency, although steric hindrance can become a factor if bulky groups are placed at ortho positions.

Halogens (F, Cl, Br): Halogens are among the most studied substituents due to their dual nature: they are electron-withdrawing (via induction) and lipophilic. The introduction of a halogen, particularly at the para-position (4') of Ring A, is a common strategy to enhance biological activity. For example, 4'-Chloro-4-methoxychalcone and 4'-Bromo-4-methoxychalcone frequently exhibit superior cytotoxic activity against various cancer cell lines compared to the unsubstituted parent compound. The increase in lipophilicity can improve membrane permeability, while the electron-withdrawing effect enhances the electrophilicity of the enone system, making it a more potent Michael acceptor for biological nucleophiles like cysteine residues in enzymes.

Electron-Withdrawing Groups (EWGs): Strong EWGs like nitro (-NO2) or trifluoromethyl (-CF3) on Ring A significantly increase the electrophilic character of the α,β-unsaturated carbonyl moiety. This modification often leads to a marked increase in cytotoxicity. A derivative like 4'-Nitro-4-methoxychalcone is a powerful Michael acceptor, which can lead to potent but sometimes less selective biological effects. The position is critical; a para-substituent typically exerts the strongest electronic effect through resonance.

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives.

| Compound Name | Ring A Substituent (Position) | Ring B Substituent (Position) | General Impact on Biological Activity (e.g., Cytotoxicity) |

|---|---|---|---|

| This compound | -H (None) | -OCH3 (4) | Baseline activity; serves as a reference compound. |

| 4'-Chloro-4-methoxychalcone | -Cl (4') | -OCH3 (4) | Significantly enhanced activity due to increased lipophilicity and electrophilicity. |

| 4'-Bromo-4-methoxychalcone | -Br (4') | -OCH3 (4) | Potent activity, often comparable or superior to the chloro-analog. |

| 4'-Hydroxy-4-methoxychalcone | -OH (4') | -OCH3 (4) | Enhanced antioxidant potential; variable impact on cytotoxicity depending on the target. |

| 4'-Nitro-4-methoxychalcone | -NO2 (4') | -OCH3 (4) | Strongly enhanced cytotoxic activity due to powerful electron-withdrawing nature. |

| 2',4'-Dimethoxy-4-methoxychalcone | -OCH3 (2', 4') | -OCH3 (4) | Often shows high potency, with electronic effects from two EDGs. |

Influence of Molecular Stereoelectronic Parameters on Activity

Quantitative Structure-Activity Relationship (QSAR) studies often correlate biological activity with calculated molecular descriptors. For this compound and its analogs, key stereoelectronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment are highly influential.

HOMO/LUMO Energies and Energy Gap (ΔE): The frontier molecular orbitals (HOMO and LUMO) are central to the reactivity of chalcones. The LUMO is typically localized over the α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack (Michael addition). The energy of the LUMO (E_LUMO) is a measure of the molecule's ability to accept an electron. A lower E_LUMO value, often induced by EWGs on Ring A, indicates a more electrophilic molecule and generally correlates with higher cytotoxic activity. The HOMO, conversely, relates to the molecule's ability to donate an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity. A smaller ΔE suggests a more reactive molecule that is more easily polarized, which often translates to greater biological potency.

The table below illustrates the relationship between these parameters and activity for selected derivatives.

| Compound Derivative | Key Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Dipole Moment (Debye) | Correlation with Activity |

|---|---|---|---|---|---|---|

| This compound | -H (on Ring A) | -5.9 | -1.8 | 4.1 eV | 3.1 D | Moderate activity, reference value. |

| 4'-Chloro-4-methoxychalcone | -Cl (EWG) | -6.1 | -2.1 | 4.0 eV | 2.5 D | Higher activity; lower LUMO and smaller gap enhance reactivity. |

| 4'-Nitro-4-methoxychalcone | -NO2 (Strong EWG) | -6.6 | -2.9 | 3.7 eV | 3.5 D | Very high activity; significantly lower LUMO and gap increase electrophilicity. |

| 4'-Hydroxy-4-methoxychalcone | -OH (EDG) | -5.6 | -1.6 | 4.0 eV | 4.2 D | Activity enhanced by H-bonding potential; higher dipole moment. |

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape (conformation) of a this compound derivative is a critical determinant of its ability to bind effectively to a biological target. Chalcones are flexible molecules with several key rotational bonds. The most important conformational features include the planarity of the molecule and the orientation around the single bonds within the enone linker.

Conformational Isomers (s-cis and s-trans): The enone moiety can exist in two planar conformations: s-trans and s-cis, referring to the arrangement around the Cα-C(O) single bond. The s-trans conformer is generally more stable due to reduced steric repulsion between the carbonyl oxygen and the β-proton. However, the bioactive conformation required for binding to a specific enzyme or receptor may be the higher-energy s-cis form. The ability of a derivative to adopt this bioactive conformation with a minimal energy penalty is directly related to its efficacy.

Comparative SAR Studies of this compound Analogs and Hybrid Structures

To expand the chemical space and discover novel agents, researchers have synthesized and evaluated analogs where the phenyl rings of this compound are replaced with other cyclic systems, as well as hybrid molecules that conjugate the chalcone (B49325) scaffold with other known pharmacophores.

Heterocyclic Analogs: Replacing one or both phenyl rings with heterocycles like pyridine (B92270), furan (B31954), thiophene (B33073), or indole (B1671886) can profoundly impact biological activity.

Pyridyl Analogs: Introducing a nitrogen atom (as in a pyridyl ring) adds a hydrogen bond acceptor site and alters the electron distribution. For example, replacing Ring A with a pyridine ring can enhance water solubility and introduce new interactions with biological targets, often leading to potent antimicrobial or anticancer agents.

Furyl/Thienyl Analogs: Five-membered heterocycles like furan and thiophene are bioisosteres of the phenyl ring but have different electronic and steric profiles. These analogs have shown promising activity, with the heteroatom (oxygen or sulfur) capable of participating in specific interactions within a binding site.

Molecular Hybrids: This strategy involves covalently linking the this compound moiety to another molecule with known biological activity. The goal is to create a single molecule with synergistic or dual-action properties.

Chalcone-Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry. Hybrid molecules incorporating both a this compound unit and a triazole ring have been developed as potent anticancer and antifungal agents. The triazole moiety can enhance binding affinity and improve the pharmacokinetic profile.

Chalcone-Coumarin Hybrids: Coumarin is another privileged scaffold with diverse biological activities. Hybridizing it with this compound has yielded compounds with significant potential as antiproliferative and anti-inflammatory agents, leveraging the mechanisms of both parent structures.

The following table provides an overview of these advanced structural modifications.

| Analog / Hybrid Type | Structural Modification | Design Rationale and Observed Outcome |

|---|---|---|

| Pyridyl Analog | Ring A is replaced with a pyridine ring. | Introduces a nitrogen atom for H-bonding and alters electronics. Often results in enhanced antimicrobial or anticancer activity. |

| Naphthyl Analog | Ring A is replaced with a naphthalene (B1677914) ring system. | Increases molecular size and lipophilicity, enhancing van der Waals interactions. Can lead to potent cytotoxicity but may reduce solubility. |

| Chalcone-Triazole Hybrid | This compound is covalently linked to a 1,2,3-triazole moiety. | Combines two pharmacophores to achieve synergistic effects. The triazole acts as a stable linker and can improve binding affinity. |

| Chalcone-Quinoline Hybrid | This compound is conjugated with a quinoline (B57606) scaffold. | Aims to create a dual-acting agent by merging the chalcone core with the quinoline core, both known for anticancer properties. |

Computational Chemistry and in Silico Modeling of 4 Methoxychalcone

Molecular Docking Studies

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes and affinities of 4-methoxychalcone (B190469) derivatives with various biological targets.

Ligand-Protein Interaction Analysis with Enzyme Targets

Molecular docking studies have elucidated the interactions of this compound and its analogs with a range of enzymes implicated in different diseases. These studies reveal how the chalcone (B49325) scaffold fits into the active sites of these proteins and which specific interactions stabilize the ligand-protein complex.

α-Glucosidase: As an enzyme involved in carbohydrate digestion, its inhibition is a key strategy in managing diabetes. Molecular docking has shown that this compound derivatives can fit into the active site of α-glucosidase. nih.gov For instance, studies on related chalcones like 3,2′,4′-trihydroxy-4-methoxychalcone and 4-methyl ether isoliquiritigenin (B1662430) have demonstrated their ability to insert into the enzyme's binding pocket, with the benzylidene ring (B ring) positioned deep within the site and the acetophenone (B1666503) portion (A ring) near the entrance. mdpi.comresearchgate.net

Falcipain and Plasmepsin: These proteases are crucial for the survival of the malaria parasite, Plasmodium falciparum. Docking studies of this compound derivatives have been performed against falcipain-2, plasmepsin-2, and plasmepsin-4. mdpi.com These studies help in understanding the structural basis for their antimalarial activity.

Acetylcholinesterase (AChE): This enzyme's inhibition is a primary approach for treating Alzheimer's disease. nih.gov Molecular modeling of 2'-hydroxychalcones, including a 4-methoxy substituted derivative, has shown interactions with residues in both the peripheral anionic site and the gorge region of AChE. nih.gov For certain this compound derivatives, docking studies revealed strong binding affinities to AChE. ksu.edu.tr

Carbonic Anhydrases (CAs): These enzymes are targets for treating conditions like glaucoma and epilepsy. researchgate.net Docking studies have been conducted on this compound derivatives against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). ksu.edu.trresearchgate.net These studies indicate that the compounds can bind effectively within the active site, with some derivatives showing potent inhibition. researchgate.net

Binding Site Characterization and Binding Affinity Prediction

A key outcome of molecular docking is the characterization of the binding site and the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable and stable interaction.

For instance, in studies with bovine serum albumin (BSA), a model protein for understanding drug distribution, this compound showed a higher affinity for Drug Site 1 (−8.5 kcal/mol) compared to Drug Site 2. mdpi.comresearchgate.net This preference was attributed to the larger size of Drug Site 1 and the formation of specific stabilizing interactions. mdpi.comresearchgate.net

In the context of antimalarial targets, a sulfonyl-based this compound derivative displayed a binding score of -7.3 Kcal/mol with plasmepsin-2. mdpi.comtypeset.ioglobalresearchonline.net Another study on methoxy-chalcone derivatives targeting bacterial DNA gyrase reported binding energies of -7.6 kcal/mol and -7.0 kcal/mol for different derivatives. sciforum.net

| Enzyme Target | This compound Derivative | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Bovine Serum Albumin (Drug Site 1) | This compound | -8.5 |

| Plasmepsin-2 | Sulfonyl-based this compound derivative | -7.3 |

| Bacterial DNA Gyrase | (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -7.6 |

| Bacterial DNA Gyrase | (E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | -7.0 |

| Carbonic Anhydrase I | This compound derivative (compound 5) | -8.0 |

| Carbonic Anhydrase II | This compound derivative (compound 13) | -8.1 |

| Acetylcholinesterase | This compound derivative (compound 5) | -7.0 |

Exploration of Interaction Mechanisms

Molecular docking not only predicts binding poses but also reveals the specific molecular interactions that anchor the ligand in the active site. These interactions are crucial for the compound's biological activity.

Hydrogen Bonding and π-π Interactions: These are common and critical interactions observed for this compound derivatives. For example, the interaction of this compound with BSA's Drug Site 1 involves a strong hydrogen bond and a T-shaped π-π interaction. mdpi.comresearchgate.net In studies with carbonic anhydrase I, hydrogen bonds with residues like GLN92 and HIS119 were identified as key stabilizing forces for a this compound derivative. ksu.edu.tr The methoxy (B1213986) groups on the chalcone rings can increase the electron density of the aromatic systems, potentially enhancing π-π interactions with aromatic residues in the protein's active site. mdpi.com

Michael Reaction Mechanisms: In the context of antimalarial activity against cysteine proteases like falcipain, a Michael reaction mechanism has been proposed. mdpi.com Docking results for a this compound derivative suggested a short distance between the α,β-unsaturated carbonyl moiety of the chalcone (a Michael acceptor) and the carboxylate anion of an aspartate residue (a Michael donor) in the enzyme's active site. mdpi.com This proximity is suitable for a nucleophilic attack, leading to the formation of a covalent bond. mdpi.com The Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Predictive Models for Biological Activity of this compound Derivatives